3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the 1,2,4-oxadiazole ring, a five-membered ring containing oxygen and nitrogen atoms, adds to its chemical diversity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline or oxadiazole rings .
Scientific Research Applications
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids
Uniqueness
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of a quinoline core and an oxadiazole ring.
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-10-6-7-11-18(16)24)21-22-20(23-26-21)15-9-5-4-8-14(15)2/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSBZNIKLLMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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